molecular formula C7H8N4 B3075504 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 1031750-29-4

7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B3075504
CAS No.: 1031750-29-4
M. Wt: 148.17 g/mol
InChI Key: VUSDRZRNZRBERR-UHFFFAOYSA-N
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Description

7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine ( 1031750-29-4) is a heterocyclic organic compound that serves as a versatile chemical building block in medicinal chemistry and pharmaceutical research. The core structure of 1H-imidazo[4,5-c]pyridin-4-amine is a privileged scaffold in drug discovery, particularly in the development of ligands for adenosine receptors . Compounds based on this scaffold, such as the closely related 1H-imidazo[4,5-c]quinolin-4-amines, have been extensively studied as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR) . Activation of A3AR is associated with therapeutic effects such as anti-inflammatory action and tissue protection from ischemia, making this research area significant for treating conditions like chronic pain, psoriasis, and liver diseases . With a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol, this amine is a key synthetic intermediate . Its structure allows for further functionalization, enabling researchers to explore structure-activity relationships and create novel bioactive molecules . As a standard laboratory reagent, it must be handled by qualified professionals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored in a cool, dark, and dry place, ideally at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3H-imidazo[4,5-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-9-7(8)6-5(4)10-3-11-6/h2-3H,1H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSDRZRNZRBERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 7 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine

Foundational Synthetic Routes for Imidazo[4,5-c]pyridines

The construction of the imidazo[4,5-c]pyridine core is predominantly achieved through the cyclization of appropriately substituted pyridine (B92270) derivatives. These foundational routes are characterized by condensation reactions that form the fused imidazole (B134444) ring.

Condensation Reactions from Pyridine Derivatives

A prevalent and well-established method for the synthesis of the imidazo[4,5-c]pyridine skeleton involves the condensation of 3,4-diaminopyridine (B372788) derivatives with a one-carbon synthon, typically a carboxylic acid or its equivalent. nih.gov This approach is versatile, allowing for the introduction of various substituents at the 2-position of the imidazole ring.

The reaction generally proceeds under acidic conditions, which facilitate the dehydration and subsequent cyclization to form the imidazole ring. Common reagents and conditions include:

Carboxylic Acids with Dehydrating Agents: The direct condensation of a diaminopyridine with a carboxylic acid often requires a dehydrating agent to drive the reaction towards completion. Polyphosphoric acid (PPA) is frequently employed for this purpose, typically at elevated temperatures. mdpi.com This method is straightforward and can provide good yields, around 75%. mdpi.com

Carboxylic Acid Equivalents: Orthoesters, such as triethyl orthoformate, serve as effective one-carbon synthons for the synthesis of imidazo[4,5-c]pyridines unsubstituted at the 2-position. nih.gov The reaction of 3,4-diaminopyridine with an orthoester can be catalyzed by agents like ytterbium triflate, which has been shown to be compatible with a wide range of functional groups, offering yields from 32% to 99%. nih.gov

Aldehydes under Oxidative Conditions: Condensation of a diaminopyridine with an aldehyde initially forms an imidazolidine-pyridine intermediate, which must be subsequently oxidized to furnish the aromatic imidazo[4,5-c]pyridine ring system. nih.gov

These condensation reactions represent the classical and most direct approach to the imidazo[4,5-c]pyridine core structure.

Approaches Utilizing Imidazole Derivatives as Precursors

While less common, the synthesis of the imidazo[4,5-c]pyridine ring system can also be achieved by constructing the pyridine ring onto a pre-existing, suitably functionalized imidazole. This "imidazole-first" approach offers an alternative retrosynthetic disconnection and can be advantageous for accessing specific substitution patterns.

One such strategy involves the use of 5-amino-4-(cyanoformimidoyl)imidazoles as key precursors. researchgate.net In this methodology, the pyridine ring is formed through a series of reactions originating from the functional groups on the imidazole core. For instance, the reaction of these imidazole derivatives with malononitrile (B47326) can lead to the formation of a fused pyridine ring. researchgate.net This process typically involves a nucleophilic attack followed by intramolecular cyclization and aromatization to yield the final imidazo[4,5-b]pyridine product, a regioisomer of the main topic. researchgate.net While this specific example leads to the [4,5-b] isomer, the principle of building the pyridine ring from an imidazole precursor is a viable, albeit less frequently utilized, strategy in the synthesis of imidazo[4,5-c]pyridines.

Specific Synthesis of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine and Methylated Imidazo[4,5-c]pyridine Analogues

The introduction of a methyl group onto the pyridine ring of the imidazo[4,5-c]pyridine scaffold, as in the target molecule, requires a specifically substituted precursor. The synthesis of methylated analogues often follows the general foundational routes, with the starting materials bearing the desired methylation pattern.

Strategic Use of 5-Methyl-3,4-diaminopyridine in Synthesis

A reported method for the preparation of 7-methyl-3H-imidazo[4,5-c]pyridine involves the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid. nih.gov In this case, formic acid serves as both the solvent and the source of the C2 carbon of the imidazole ring. This reaction is a direct application of the classical condensation approach described earlier. nih.gov

Optimized Reaction Conditions and Yield Enhancements

For the synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diaminopyridine and formic acid, the reaction mixture is boiled under reflux for 6 hours. nih.gov This method has been recommended for preparing derivatives with methyl substitutions at various positions on the pyridine ring. nih.gov

While specific optimization studies for the synthesis of this compound are not extensively detailed in the provided search results, general strategies for enhancing yields and optimizing reaction conditions for imidazo[4,5-c]pyridine synthesis can be applied. These include:

Microwave Irradiation: The use of microwave-assisted heating has been shown to accelerate the condensation of diaminopyridines with carboxylic acids and can lead to improved yields, often in the range of 71-92%. nih.gov This technique can significantly reduce reaction times compared to conventional heating. nih.gov

Catalyst Selection: The choice of catalyst can have a substantial impact on the efficiency of the cyclization step. For instance, ytterbium triflate has been successfully used to catalyze the condensation with orthoesters, demonstrating high compatibility with various functional groups and leading to a broad range of yields (32-99%). nih.gov

Solvent-Free Conditions: In some cases, performing the condensation reaction under solvent-free conditions can lead to higher yields and simpler work-up procedures. For example, a lithium bromide-mediated solvent-free condensation of arylenediamines and esters has been reported to give good to excellent yields of 2-substituted imidazopyridines. nih.gov

The application of these optimization techniques could potentially enhance the efficiency of the synthesis of this compound.

Advanced Synthetic Strategies for Imidazo[4,5-c]pyridine Derivatives

Beyond the foundational synthetic routes, more advanced methodologies have been developed to facilitate the synthesis of complex imidazo[4,5-c]pyridine derivatives, often with a focus on efficiency, diversity, and the construction of compound libraries.

One notable advanced strategy is the use of solid-phase synthesis . An efficient method has been described for the solid-supported synthesis of imidazo[4,5-c]pyridines starting from 2,4-dichloro-3-nitropyridine. acs.org The key pyridine building block is first reacted with a polymer-supported amine, followed by the replacement of the second chlorine with another amine, reduction of the nitro group, and finally, imidazole ring closure with an aldehyde. acs.org This approach allows for the systematic variation of substituents and is amenable to automated synthesis.

Another powerful modern technique is palladium-catalyzed amidation . This method enables a facile synthesis of imidazo[4,5-b]pyridines and related structures. nih.gov The reaction involves the coupling of a 2-chloro-3-amino-pyridine with a primary amide, followed by an in-situ cyclization and dehydration to form the fused imidazole ring. nih.gov This provides rapid access to a variety of substituted products. nih.gov

Microwave-assisted synthesis , as mentioned previously, is another advanced strategy that significantly reduces reaction times and can improve yields for the synthesis of imidazo[4,5-c]pyridines. nih.gov The condensation of a diaminopyridine with carboxylic acids can be achieved in moderate to good yields (71-92%) using this technique. nih.gov

These advanced synthetic strategies offer significant advantages over traditional methods, particularly in the context of medicinal chemistry and drug discovery, where the rapid generation of diverse libraries of compounds is often required.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. For the synthesis of the imidazo[4,5-c]pyridine core, microwave irradiation significantly enhances the efficiency of classical condensation and cyclization reactions.

A primary method for constructing the imidazo[4,5-c]pyridine ring system is the condensation of a substituted 3,4-diaminopyridine with a carboxylic acid or its equivalent. nih.gov The use of microwave heating in this process, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), dramatically reduces reaction times from hours to minutes and can lead to good yields, typically around 75%. nih.gov This rapid, efficient approach is highly suitable for generating libraries of analogues for screening purposes. nih.gov

The benefits of microwave-assisted synthesis in this context include:

Reduced Reaction Times: Reactions that traditionally require several hours of reflux can often be completed in minutes. nih.govderpharmachemica.com

Improved Yields: Microwave heating can lead to higher conversion rates and cleaner reaction profiles, resulting in better yields of the desired product. semanticscholar.orgmdpi.com

Enhanced Efficiency: The methodology is amenable to one-pot, multicomponent reactions, streamlining the synthetic process. semanticscholar.orgrsc.org

Greener Chemistry: In some cases, microwave-assisted methods can be performed under solvent-free conditions or in environmentally benign solvents, aligning with the principles of green chemistry. derpharmachemica.comrsc.org

The table below summarizes representative conditions for microwave-assisted synthesis of related imidazopyridine scaffolds.

ReactantsCatalyst/MediumMicrowave ConditionsYieldReference
3,4-Diaminopyridine + Carboxylic AcidPolyphosphoric Acid (PPA)Elevated Temperature~75% nih.gov
2-Amino Pyridine + Phenacyl BromideIonic Liquid (catalyst), Solvent-FreeNot specifiedGood derpharmachemica.com
Imidazo[1,2-a]pyrimidine-2-carbaldehyde + Benzil + Amines + Ammonium Acetatep-Toluenesulfonic acid100 °C, 60-80 min46-80% semanticscholar.org
2-Amino Pyridines + 2-Bromo-2′-nitroacetophenoneGreen Media (e.g., water/ethanol)Not specifiedHigh rsc.org

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic cores, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For the this compound scaffold, these reactions enable the introduction of a wide array of substituents, which is critical for tuning the compound's biological and physicochemical properties. Halogenated imidazo[4,5-c]pyridine intermediates are common starting points for these transformations.

Suzuki Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or heteroaryl groups. A halo-imidazopyridine can be coupled with a boronic acid or ester to form a new C-C bond. This method was successfully used to introduce aryl and methyl groups onto a related 2-amino-1-methyl-imidazo[4,5-b]pyridine core, demonstrating its applicability to this class of compounds. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds. It can be employed to introduce or modify amine substituents on the imidazopyridine ring. For instance, the coupling of a 2-halo-1-methyl-imidazo[4,5-b]pyridine with benzophenone (B1666685) imine, followed by hydrolysis, yields the corresponding 2-amino derivative, showcasing a powerful route to primary amine-substituted heterocycles. researchgate.net

Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium and copper co-catalyst system, is used to install alkynyl groups. This functional group can serve as a handle for further transformations. The Sonogashira reaction has been used in the synthesis of azaindoles, a related class of compounds, starting from amino-halopyridines. mdpi.com

The table below provides an overview of key metal-catalyzed cross-coupling reactions applicable to the functionalization of the imidazo[4,5-c]pyridine scaffold.

Reaction TypeCatalyst System (Typical)Bond FormedPurpose/ApplicationReference
Suzuki CouplingPd catalyst (e.g., Pd(PPh₃)₄), BaseC-C (Aryl/Vinyl)Introduction of aryl, heteroaryl, or vinyl groups. researchgate.net
Buchwald-Hartwig AminationPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), BaseC-NFormation of aryl-amine or alkyl-amine bonds. researchgate.net
Heck ReactionPd catalyst (e.g., Pd(OAc)₂), BaseC-C (Alkene)Vinylation of the heterocyclic core. mdpi.com
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst (e.g., CuI), BaseC-C (Alkynyl)Introduction of alkynyl functional groups. mdpi.com

Regioselective Acylation and Functionalization Techniques

Regioselective functionalization allows for the modification of a specific position within a molecule that has multiple reactive sites. In this compound, potential sites for acylation and other electrophilic substitutions include the exocyclic 4-amino group and the nitrogen atoms of the imidazole ring (N1 or N3).

The exocyclic 4-amino group is generally the most nucleophilic site and is expected to be the primary position for acylation under standard conditions (e.g., using acyl chlorides or anhydrides in the presence of a base). This allows for the straightforward synthesis of amide derivatives.

Selective functionalization at the imidazole nitrogen atoms can be more challenging due to potential tautomerism. Alkylation or acylation can occur at either N1 or N3, and the regioselectivity is often influenced by steric and electronic factors, as well as reaction conditions. Protecting group strategies may be necessary to direct functionalization to a specific nitrogen or to the pyridine ring itself. For instance, protecting the more reactive exocyclic amine would allow for subsequent reactions at less reactive sites. While specific studies on the regioselective acylation of this compound are not detailed in the provided search results, principles from related heterocyclic systems, such as pyrazolo[4,3-c]pyridines, indicate that intramolecular reactions can be a powerful tool for achieving high regioselectivity. rsc.org

Key considerations for regioselective functionalization include:

Nucleophilicity: The exocyclic amino group is typically the most reactive site for acylation.

Protecting Groups: Protection of the primary amine can facilitate functionalization at other positions, such as the imidazole nitrogens.

Reaction Conditions: Solvent, temperature, and the nature of the base can influence the site of reaction. rsc.org

Derivatization and Analogue Generation for Structure-Activity Relationship Studies

The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its biological activity, selectivity, and pharmacokinetic profile. For the imidazo[4,5-c]pyridine scaffold, structure-activity relationship (SAR) studies have explored modifications at several key positions to probe interactions with biological targets. researchgate.netnih.gov

Modifications at the 4-Amino Position: The exocyclic amine at the C4 position is a common site for modification. Converting the amine to various amides, sulfonamides, or substituted amines allows for exploration of the hydrogen bonding and steric requirements of the target protein's binding pocket.

Modifications at the C2 Position: The C2 position of the imidazole ring provides another vector for derivatization. Introducing different alkyl or aryl substituents at this position can influence the compound's lipophilicity and steric profile. SAR studies on related 1H-imidazo[4,5-c]quinolin-4-amines have shown that modifications at the C2 position are critical for modulating biological activity. nih.gov

Modifications at the Imidazole N1/N3 Positions: Alkylation or arylation at the nitrogen atoms of the imidazole ring can significantly impact the compound's properties. In the development of imidazo[4,5-c]pyridin-2-one derivatives as kinase inhibitors, introducing various polar and nonpolar groups at the N1 position was a key strategy to optimize interactions within the solvent-exposed region of the ATP binding site. nih.gov

Modifications on the Pyridine Ring: The methyl group at the C7 position can be replaced with other substituents to probe for additional interactions. Halogenation of the pyridine ring can also be used to modulate electronic properties or to serve as a handle for further cross-coupling reactions.

The following table summarizes common derivatization strategies for the imidazo[4,5-c]pyridine core in the context of SAR studies.

Position of ModificationType of DerivatizationPurpose in SAR StudiesExample from Related ScaffoldsReference
4-Amino GroupAcylation, Alkylation, ArylationProbe H-bonding interactions; modify polarity.Varying 4-arylamino substitutions in imidazoquinolines. nih.gov
C2-PositionIntroduction of alkyl, cycloalkyl, or aryl groups.Explore steric and hydrophobic pockets in the binding site.Introduction of cyclopropyl (B3062369) and cyclohexyl groups in imidazoquinolines. nih.gov
N1/N3-PositionAlkylation, ArylationOptimize interactions in solvent-exposed regions; modulate physicochemical properties.Introduction of polar/nonpolar groups on N1 of imidazo[4,5-c]pyridin-2-ones. nih.gov
Pyridine Ring (e.g., C6, C7)Substitution of methyl group; introduction of halogens or other functional groups.Modulate electronics and solubility; provide handles for further functionalization.SAR studies on substituted pyridine derivatives to enhance antiproliferative activity. nih.gov

Structure Activity Relationship Sar Studies of 7 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine and Its Analogues

Systematic Evaluation of Substituent Effects on the Imidazo[4,5-c]pyridine Core

The biological activity of compounds based on the imidazo[4,5-c]pyridine scaffold is highly sensitive to the nature and position of various substituents. Modifications at the nitrogen and carbon atoms of the heterocyclic core can significantly modulate the potency, selectivity, and pharmacokinetic properties of these molecules.

Influence of Substituents at Nitrogen (N1, N4) and Carbon (C2, C6) Positions

Substitutions at the nitrogen atoms of the imidazole (B134444) (N1) and pyridine (B92270) (N4-amino) moieties, as well as at the C2 and C6 positions of the fused ring system, have been a primary focus of SAR studies to optimize biological activity.

Nitrogen (N1 and N4) Positions: Research on related imidazo[4,5-c]pyridin-2-one derivatives has shown that the N1 position can accommodate a variety of substituents that interact with the solvent-exposed region of target proteins. For instance, in a series of Src family kinase inhibitors, a cyclopentyl group at the N1 position was identified as an optimal substituent for enzymatic inhibition. nih.gov The introduction of different polar and nonpolar groups at this position is a key strategy to enhance interactions with surrounding amino acid residues. nih.gov Studies on 1H-imidazo[4,5-c]quinolin-4-amines, which share a similar core structure, also highlight the importance of the N1 substituent. nih.gov

The N4-amino group is crucial for the activity of many imidazo[4,5-c]pyridin-4-amine derivatives. The nature of the substituent on this exocyclic amine can drastically alter the compound's biological profile. For example, in studies on A3 adenosine (B11128) receptor modulators based on the analogous 1H-imidazo[4,5-c]quinoline scaffold, various 4-arylamino substitutions were explored to modulate allosteric enhancement. nih.gov

Carbon (C2 and C6) Positions: The C2 position of the imidazole ring is a common site for modification. In antiviral research against Bovine Viral Diarrhea Virus (BVDV), it was observed that introducing a fluorine atom on a phenyl ring located at the C2-position of an imidazo[4,5-c]pyridine core led to a decrease in activity. nih.gov Conversely, in the development of A3 adenosine receptor modulators, the C2 position was tolerant to a range of large alkyl, cycloalkyl, and bicycloalkyl groups, which were critical for distinguishing between antagonist and positive allosteric modulator (PAM) activity. nih.gov

The C6 position on the pyridine ring has also been identified as a point for strategic modification. In the development of inhibitors for cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes, comprehensive modification of the substituent at the C6 position of the imidazopyridine ring was a key optimization step. nih.gov Similarly, for antimalarial compounds based on the imidazo[4,5-c]quinolin-2-one scaffold, modifications at the C6 position revealed significant contributions to activity. acs.org An aromatic group at C6 was found to be important for optimal interactions within the catalytic site of the target enzyme. acs.org

Impact of Alkyl and Aryl Groups on Biological Profiles

The choice between alkyl and aryl substituents at various positions on the imidazo[4,5-c]pyridine core significantly influences the resulting biological activity, largely due to differences in size, conformation, and electronic properties.

In the context of imidazo[4,5-c]pyridin-2-one based kinase inhibitors, a systematic exploration at the N1 position was conducted. A series of derivatives were synthesized with various substituents, including m-tolyl (aryl), 3-bromophenyl (aryl), cyclopentyl (cycloalkyl), and isobutyl (alkyl). nih.gov The cyclopentyl group was ultimately identified as the most favorable substituent for inhibitory activity against Src and Fyn kinases, demonstrating that a cycloalkyl group could be more effective than either simple alkyl or aryl moieties in this specific context. nih.gov

At the C2 position, the introduction of aryl groups is a common strategy. However, the substitution pattern on these aryl rings is critical. For antiviral imidazo[4,5-c]pyridines, the presence of a fluorine atom on the C2-phenyl ring was detrimental to activity. nih.gov Furthermore, large substituents on a benzyl (B1604629) group attached to the core were also associated with a reduction in activity, suggesting steric limitations. nih.gov In contrast, for A3 adenosine receptor modulators, large and hydrophobic 2-alkyl/cycloalkyl groups were found to be essential for positive allosteric modulation, while a smaller 2-cyclopropyl group conferred antagonist properties. nih.gov

The table below summarizes the observed effects of different substituent groups on the activity of compounds with an imidazo[4,5-c]pyridine or a closely related core structure.

PositionSubstituent TypeCompound SeriesObserved Effect on Biological ActivityReference
N1Cyclopentyl (Alkyl)Imidazo[4,5-c]pyridin-2-ones (SFK Inhibitors)Optimal for enzymatic inhibition compared to other alkyl/aryl groups. nih.gov
N1m-Tolyl (Aryl)Imidazo[4,5-c]pyridin-2-ones (SFK Inhibitors)Lower inhibitory activity than N1-cyclopentyl. nih.gov
C2Phenyl with Fluorine (Aryl)Imidazo[4,5-c]pyridines (Antiviral)Decreased activity. nih.gov
C2Large Alkyl/CycloalkylImidazo[4,5-c]quinolin-4-amines (A3AR Modulators)Essential for Positive Allosteric Modulator (PAM) activity. nih.gov
C6Aromatic groupImidazo[4,5-c]quinolin-2-ones (Antimalarial)Important for optimal catalytic site interactions. acs.org

Positional Isomerism and Stereochemical Considerations in Methylated Imidazo[4,5-c]pyridines

The precise placement of substituents, including methyl groups, on the imidazo[4,5-c]pyridine core can lead to various positional isomers, each potentially possessing a distinct biological profile. While extensive SAR data for different positional isomers of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is not widely available in the literature, studies on related imidazopyridine scaffolds highlight the importance of isomerism.

Alkylation of the imidazo[4,5-b]pyridine core, an isomer of the [4,5-c] system, is known to be non-selective, often resulting in a mixture of different monoalkylated products, such as N1, N3, and N4 regioisomers. mdpi.commdpi.comnih.gov The separation and individual testing of these isomers are crucial, as biological activity can be highly dependent on the substitution position. For instance, in tetracyclic derivatives, the position of the nitrogen atom in the pyridine ring was shown to have a significant impact on antiproliferative activity. irb.hr

Stereochemistry also plays a critical role in the biological activity of these compounds. The introduction of chiral centers, for example through substituents at the C2 position, can lead to stereoisomers with different potencies and binding modes. In a study of 1H-imidazo[4,5-c]quinoline derivatives, the epoxidation of a C2-cycloalkenyl substituent resulted in two distinct diastereomers, which were separated and characterized. nih.gov Such stereochemical differences can profoundly affect how a molecule fits into a target's binding site, underscoring the need for stereospecific synthesis and testing in drug development programs.

Computational Approaches in SAR Elucidation for this compound Derivatives

Computational chemistry provides powerful tools to understand and predict the SAR of complex molecules. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations are employed to rationalize observed biological activities and guide the design of new, more potent analogues.

Although specific computational studies on this compound are limited, research on related structures demonstrates the utility of these methods. For instance, MD simulations were used to analyze the binding mode of imidazo[4,5-c]pyridin-2-one derivatives within the ATP binding site of Src family kinases. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that stabilize the ligand-protein complex, thereby explaining the higher potency of certain derivatives. nih.gov

Molecular docking is frequently used to predict the binding orientation of ligands and to rationalize SAR. In the study of A3 adenosine receptor modulators, computational predictions helped to characterize the orthosteric binding interaction of a 2-cyclopropyl antagonist derivative. nih.gov Similarly, DFT calculations have been used to investigate the electronic properties, reactivity, and molecular geometry of imidazo[4,5-b]pyridine derivatives, providing insights into their stability and potential interaction sites. mdpi.comuctm.edu These computational approaches are invaluable for building robust SAR models and for the in silico screening of virtual compound libraries before undertaking costly and time-consuming chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[4,5-c]pyridine-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties of the molecules—to predict the activity of new, untested compounds.

While specific QSAR models for imidazo[4,5-c]pyridine-based compounds are not extensively reported in the reviewed literature, numerous studies have successfully applied this methodology to the isomeric imidazo[4,5-b]pyridine scaffold. These studies serve to illustrate the principles and potential of QSAR in this chemical space. For example, 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model the anticancer activities of imidazo[4,5-b]pyridine derivatives.

These models can identify which molecular fields (e.g., steric, electrostatic, hydrophobic) and which regions around the molecule are critical for activity. The graphical output of these models, known as contour maps, can visually guide chemists in designing new molecules by indicating where to add or remove specific functional groups to enhance biological potency. Although the specific models are not directly transferable between isomeric systems, the successful application of QSAR to the imidazo[4,5-b]pyridine core suggests that it would be a highly valuable tool for elucidating the SAR of this compound and its analogues, should a suitable dataset of compounds and their biological activities become available.

Preclinical Biological Activity and Mechanistic Insights of Imidazo 4,5 C Pyridin 4 Amines

Target Engagement and Receptor Modulation

The 1H-imidazo[4,5-c]pyridine scaffold is a recognized source of Toll-like receptor 7 (TLR7) agonists. nih.gov Structure-activity relationship (SAR) studies on this class have demonstrated that specific substitutions are key to potent and selective TLR7 engagement. For instance, research has identified 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine as a selective TLR7 agonist, exhibiting negligible activity at the related TLR8. nih.gov

Further investigations into the SAR of this scaffold revealed that potency could be enhanced through N(6)-substitutions, particularly with electron-rich groups. Conversely, direct aryl-aryl connections at the C6 position were found to eliminate activity. However, TLR7 agonism was restored in analogues featuring 6-benzyl and 6-phenethyl groups, highlighting the specific structural requirements for receptor activation. nih.gov

Table 1: TLR7 Agonist Activity of Select Imidazo[4,5-c]pyridine Derivatives

Compound Substitution Pattern TLR7 Activity TLR8 Activity
Derivative 1 1-Benzyl, 2-Butyl Pure Agonist Negligible
Derivative 2 N(6)-substituted (electron-rich) Increased Potency Not specified
Derivative 3 C6 direct aryl-aryl Activity Abrogated Not applicable
Derivative 4 6-Benzyl or 6-Phenethyl Activity Reinstated Not specified

Data derived from SAR studies on the 1H-imidazo[4,5-c]pyridine scaffold. nih.gov

The engagement of TLR7 by agonists is mechanistically linked to the activation of specific downstream signaling pathways, leading to the production of type I interferons (IFN-α/β). nih.gov Preclinical studies have confirmed that the selective TLR7 agonism of 1H-imidazo[4,5-c]pyridine derivatives results in the prominent induction of IFN-α. This activity has been observed in human peripheral blood mononuclear cells (PBMCs) with minimal concomitant induction of pro-inflammatory cytokines, which is consistent with a pure TLR7-agonist profile. nih.gov

While extensive research has established the closely related 1H-imidazo[4,5-c]quinoline (B57606) -4-amine scaffold as a source of potent positive allosteric modulators (PAMs) of the human A3 adenosine (B11128) receptor (A3AR), specific data on the imidazo[4,5-c]pyridine (B92270) core for this activity is less documented in the available literature. nih.govacs.orgnih.gov

Studies on the quinoline analogues have shown that modifications at the 2-position and the 4-amino position can produce compounds that significantly enhance the efficacy of A3AR agonists. nih.govscispace.com For example, derivatives such as 2-cyclohexyl-4-(3,4-dichlorophenyl)amino-1H-imidazo[4,5-c]quinoline have been found to potentiate the maximum efficacy of the agonist Cl-IB-MECA and decrease the agonist's dissociation rate from the receptor. nih.gov These findings highlight that the broader imidazo-fused heterocyclic scaffold is amenable to producing A3AR allosteric modulators, though the specific effects of the pyridine ring in place of the benzene (B151609) ring have not been fully elucidated.

Table 2: A3AR Allosteric Modulator Activity of Select Imidazo[4,5-c]quinoline Derivatives

Compound Scaffold Key Substitutions Observed Preclinical Effect
1H-imidazo[4,5-c]quinoline -4-amine 2-Cyclohexyl, 4-(3,4-dichlorophenyl)amino Potentiated max efficacy of A3AR agonist by 45-50% nih.govscispace.com
1H-imidazo[4,5-c]quinoline -4-amine 2-Cyclopentyl, 4-Benzylamino Potentiated max efficacy of A3AR agonist by 45-50% nih.govscispace.com
1H-imidazo[4,5-c]quinoline -4-amine 4-(3,5-Dichlorophenylamino) or 2-(1-adamantyl) Produced allosteric enhancement (twice maximal agonist efficacy) acs.org

Note: The data in this table pertains to the imidazo[4,5-c]quinoline scaffold, a close structural analogue of the imidazo[4,5-c]pyridine scaffold.

The imidazopyridine ring system, due to its structural similarity to purines, has been investigated for its potential to modulate various central nervous system targets. nih.gov Notably, one of the first discovered biological activities for the broader class of imidazopyridines was as positive allosteric modulators of the GABAA receptor. nih.gov This historical precedent establishes the potential for compounds based on the imidazo[4,5-c]pyridine core to interact with this major inhibitory neurotransmitter receptor complex. Further research has also explored the related imidazo[4,5-c]quinoline scaffold for developing ligands that bind to the α/β-interface of the GABAA receptor. researchgate.net

The imidazo[4,5-c]pyridine scaffold has been specifically investigated in the search for novel serotonin (B10506) 5-HT6 receptor ligands. nih.gov A study focused on designing and synthesizing non-sulfonamide 5-HT6 receptor ligands included derivatives of 1H-imidazo[4,5-c]pyridine. While the lead compound identified in the study belonged to the isomeric 3H-imidazo[4,5-b]pyridine series, the research demonstrated the viability of the imidazopyridine core for generating potent 5-HT6 receptor ligands. The lead compound, 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine, was identified as a potent 5-HT6 receptor partial inverse agonist with a Ki value of 6 nM and an IC50 of 17.6 nM in a Gs signaling assay. nih.gov This indicates that the imidazo[4,5-c]pyridine scaffold represents a promising starting point for the development of ligands targeting the 5-HT6 receptor.

Toll-like Receptor (TLR) Agonism, Specifically TLR7

Enzyme Inhibition Profiles

The imidazopyridine scaffold has served as a foundation for the development of various enzyme inhibitors, particularly targeting kinases. Although data specific to 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is not detailed, studies on related structures underscore the potential of this chemical class in enzyme inhibition.

Research into a series of 6-Anilino Imidazo[4,5-c]pyridin-2-ones, a structurally related scaffold, led to the discovery of potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). acs.org These compounds showed strong selectivity for DNA-PK over related PI3K-like kinases (PIKKs) and the broader kinome. acs.org

Furthermore, the isomeric imidazo[4,5-b]pyridine core has been successfully optimized to yield dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.gov This research culminated in the identification of a preclinical development candidate for acute myeloid leukemia, demonstrating that the imidazopyridine framework can be modified to achieve potent and selective inhibition of key oncogenic enzymes. nih.gov

Table 3: Enzyme Inhibition Profiles of Related Imidazopyridine Scaffolds

Scaffold Target Enzyme(s) Potency/Activity
Imidazo[4,5-c]pyridin-2-one DNA-Dependent Protein Kinase (DNA-PK) Potent nM inhibition with high selectivity acs.org
Imidazo[4,5-b]pyridine Aurora Kinase A/B, FLT3 Kinase Potent dual inhibition (e.g., Aurora-A Kd = 7.5 nM, FLT3 Kd = 6.2 nM for lead compound) nih.gov

Based on a comprehensive review of scientific literature, there is currently insufficient publicly available data to construct a detailed article on the preclinical biological activity of the specific compound This compound that aligns with the requested outline.

The provided structural framework requires specific research findings on PARP-1 inhibition, various kinase inhibition pathways (PI3K, mTOR, Aurora, CDK, BTK), and aromatase inhibition for this exact molecule. However, extensive searches indicate that the existing research focuses on derivatives of the imidazo[4,5-c]pyridine scaffold or on related, but structurally distinct, chemical entities.

For instance:

PARP-1 Inhibition: Detailed mechanistic studies are available for 7-Methylguanine (7-MG), a different heterocyclic compound, which inhibits PARP-1 by competing with NAD+ in the active site. nih.gov

Kinase Inhibition: Research into kinase inhibition within this chemical class has centered on more complex derivatives.

PI3K and mTOR Inhibition: Studies have identified 6-anilino imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of the PI3K/PIKK family, including mTOR. nih.gov

Aurora Kinase Inhibition: The imidazo[4,5-b]pyridine scaffold, an isomer of the compound , has been the focus of development for Aurora kinase inhibitors. nih.govacs.org

Other Targets: The broader class of imidazo[4,5-c]quinolines, a related but larger ring system, has also been investigated for various biological activities. nih.govresearchgate.net

Attributing the biological activities of these different molecules to "this compound" would be scientifically inaccurate. The precise biological effects and mechanisms of action are highly dependent on the specific chemical structure of the compound.

Therefore, an article that strictly and accurately focuses solely on "this compound" according to the detailed sections and subsections provided cannot be generated at this time due to the absence of specific research data.

Matrix Metalloproteinase (MMP) Inhibition

The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds have been identified as promising frameworks for the development of matrix metalloproteinase (MMP) inhibitors. nih.govirb.hr MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). In pathological conditions such as cancer, their dysregulation contributes to tumor growth, invasion, and metastasis. The ability of imidazopyridine derivatives to inhibit these enzymes suggests a potential therapeutic application in oncology by modulating the tumor microenvironment. nih.govirb.hr While the broader class of compounds is recognized for this activity, specific inhibitory data for this compound against various MMP isoforms remains a subject for further detailed investigation.

Antiproliferative Activity and Cellular Mechanisms

Derivatives of the imidazo[4,5-c]pyridine scaffold and related isomers have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. Although data specifically for this compound is limited, extensive research on analogous compounds highlights the potential of this chemical class.

Novel tetracyclic imidazo[4,5-b]pyridine derivatives have shown pronounced cytostatic effects, particularly against colon carcinoma (HCT116) and breast carcinoma (MCF-7) cell lines, with IC50 values in the sub-micromolar range. irb.hrnih.gov Other studies on 2,6-disubstituted imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridine (B132010) conjugates have confirmed potent activity against various colon cancer cell lines, including SW620, HCT-116, HT-29, and Caco-2. nih.govacs.orgmdpi.comresearchgate.net In the context of lung cancer, certain imidazo[4,5-c]pyridine derivatives exhibited inhibitory activity against the A549 cell line. researchgate.net Similarly, various imidazole-pyridine hybrids and imidazo[1,2-a]pyridines have shown cytotoxicity against breast cancer cell lines such as MCF-7, BT474, and HCC1937. nih.govwaocp.org

The table below summarizes the in vitro antiproliferative activity of selected imidazopyridine derivatives.

Compound ClassCell LineCancer TypeActivity (IC₅₀/GI₅₀)
Tetracyclic imidazo[4,5-b]pyridinesHCT116Colon Carcinoma0.3-0.9 µM
Tetracyclic imidazo[4,5-b]pyridinesMCF-7Breast Carcinoma0.3-0.9 µM
Imidazo[4,5-b]pyridine Derivative (20f)SW620Colon Carcinoma0.019 µM
Imidazo[4,5-c]pyridine Derivative (4i)A549Lung Cancer14.79 µM
Imidazo[4,5-c]pyridine Derivative (4i)MCF-7Breast Carcinoma2.86 µM
Imidazole-Pyridine Hybrid (5d)BT474Breast Carcinoma35.56 µM (24h)
Imidazo[1,2-a]pyridine (IP-5)HCC1937Breast Carcinoma45 µM

This table presents data for various derivatives within the broader imidazopyridine class to illustrate the scaffold's potential, as specific data for this compound was not available in the reviewed sources.

The anticancer effects of imidazo[4,5-c]pyridine derivatives are underpinned by their ability to modulate multiple cellular signaling pathways critical for cancer cell proliferation and survival.

Kinase Inhibition : A series of imidazo[4,5-c]pyridin-2-one derivatives were identified as potent inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play a key role in glioblastoma development. nih.gov Other related imidazo[4,5-b]pyridine compounds have been developed as dual inhibitors of FLT3 and Aurora kinases, crucial targets in acute myeloid leukemia. acs.org

PARP Inhibition : Imidazo[4,5-c]pyridine-7-carboxamide derivatives have been successfully developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme central to DNA repair. nih.gov One compound from this series demonstrated an IC50 value of 8.6 nM and enhanced the cytotoxicity of the chemotherapeutic agent temozolomide (B1682018) in colon, breast, and lung cancer cell lines. nih.gov

Wnt/β-catenin Pathway : A novel imidazopyridine-chalcone conjugate has been shown to induce cell death in colorectal cancer models by directly binding to β-catenin and suppressing the Wnt signaling pathway, which is aberrantly active in most colorectal cancers. nih.gov

Apoptosis and Cell Cycle Arrest : Studies on related imidazo[1,2-a]pyridines in breast cancer cells revealed their ability to induce cell cycle arrest by increasing the levels of tumor suppressor proteins p53 and p21. waocp.orgwaocp.org These compounds also trigger apoptosis through the extrinsic pathway, evidenced by the increased activity of caspases 7 and 8, and cleavage of PARP. waocp.orgwaocp.org Furthermore, they have been shown to inhibit the pro-survival Akt signaling pathway. waocp.org

Beyond targeting signaling proteins, some imidazopyridine derivatives exert their antiproliferative effects through direct interactions with nucleic acids. Given that many anticancer drugs function by binding to DNA or RNA, this represents a significant mechanism of action.

Specifically, novel tetracyclic amino-substituted imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to bind to DNA and RNA. irb.hrnih.gov These studies revealed moderate to high binding affinities, suggesting that nucleic acids are potential cellular targets for this class of compounds. The interactions were found to be influenced by the specific placement of amino side chains on the tetracyclic core. nih.gov

Furthermore, the investigation was extended to include non-canonical DNA structures, such as G-quadruplexes. nih.gov These four-stranded structures are often found in the telomeric regions and promoter regions of oncogenes, making them attractive targets for cancer therapy. The ability of tetracyclic imidazo[4,5-b]pyridine derivatives to interact with G-quadruplex DNA highlights another potential avenue through which these compounds may disrupt cancer cell function. irb.hrnih.gov

Antimicrobial and Antiviral Activity

Derivatives of the imidazopyridine scaffold have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Several series of imidazo[4,5-c]pyridine and related imidazo[1,2-a]pyridine compounds have demonstrated significant in vitro activity against both drug-sensitive and drug-resistant Mtb strains. researchgate.netnih.gov

For instance, a series of novel imidazo[4,5-c]pyridine derivatives displayed potent anti-TB action, with Minimum Inhibitory Concentration (MIC) values ranging from 0.31 to 19.13 µM against the Mtb H37Rv strain. researchgate.net Similarly, extensive research on imidazo[1,2-a]pyridine amides and sulfonamides has yielded compounds with excellent activity, with some derivatives showing MIC values as low as 0.05 µg/mL. nih.gov The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, in particular, have shown excellent potency against multi- and extensive drug-resistant TB strains, with MIC90 values often at or below 1 µM. acs.org

The table below presents the antimycobacterial activity of selected imidazopyridine derivatives against the M. tuberculosis H37Rv strain.

Compound ClassDerivative ExampleMIC (µg/mL)
Imidazo[4,5-c]pyridine derivativesCompound 4e0.31 µM
Imidazo[4,5-c]pyridine derivativesCompound 4f0.39 µM
Imidazo[1,2-a]pyridine AmideIPA-60.05
Imidazo[1,2-a]pyridine AmideIPA-90.4
Imidazo[1,2-a]pyridine SulfonamideIPS-10.4
Imidazo[1,2-a]pyridine DerivativeCompound 30.78

This table presents data for various derivatives within the broader imidazopyridine class to illustrate the scaffold's potential, as specific data for this compound was not available in the reviewed sources.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Derivatives of the imidazo[4,5-c]pyridine class have demonstrated notable antibacterial properties against a variety of bacterial species. nih.gov While specific data for this compound is not extensively documented in publicly available literature, studies on related compounds within this chemical family have provided valuable insights into their potential antibacterial spectrum.

Research has shown that certain 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some of these compounds have been found to have low Minimum Inhibitory Concentration (MIC) values, in the range of 4-8 µg/mL, against strains such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Generally, the antibacterial efficacy of these compounds is influenced by the nature and position of substituents on the heterocyclic ring system. The data available for the broader class of imidazo[4,5-b]pyridine derivatives, a closely related isomeric scaffold, also supports the observation that these compounds can be effective antibacterial agents. ijpbs.com

Table 1: Antibacterial Activity of Selected Imidazo[4,5-c]pyridine Derivatives

Compound Type Gram-Positive Bacteria Gram-Negative Bacteria MIC Range (µg/mL)
2-(substituted-phenyl)imidazo[4,5-c]pyridines Staphylococcus aureus, MRSA, Enterococcus faecalis Escherichia coli, Pseudomonas aeruginosa 4-8 nih.gov

Note: The data presented is for the broader class of imidazo[4,5-c]pyridine derivatives, as specific data for this compound was not available.

Antifungal Efficacy

The antifungal potential of the imidazo[4,5-c]pyridine scaffold has also been a subject of investigation. As with their antibacterial counterparts, the antifungal activity is often structure-dependent. Studies on various 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives have demonstrated their efficacy against pathogenic fungi. nih.gov

Specifically, certain derivatives have shown promising activity against Candida albicans and Candida parapsilosis, with MIC values as low as 4-8 µg/mL. nih.gov This suggests that the imidazo[4,5-c]pyridine core can serve as a valuable template for the development of new antifungal agents.

Table 2: Antifungal Activity of Selected Imidazo[4,5-c]pyridine Derivatives

Compound Type Fungal Strains MIC Range (µg/mL)
2-(substituted-phenyl)imidazo[4,5-c]pyridines Candida albicans, Candida parapsilosis 4-8 nih.gov

Note: The data presented is for the broader class of imidazo[4,5-c]pyridine derivatives, as specific data for this compound was not available.

Antiviral Effects (e.g., Bovine Viral Diarrhea Virus, Respiratory Syncytial Virus)

The structural resemblance of imidazo[4,5-c]pyridines to purine (B94841) nucleosides has prompted significant research into their antiviral properties. This has led to the discovery of potent inhibitors of various viruses, including Bovine Viral Diarrhea Virus (BVDV) and Respiratory Syncytial Virus (RSV).

Bovine Viral Diarrhea Virus (BVDV): BVDV, a member of the Pestivirus genus, is a significant pathogen in cattle and serves as a valuable surrogate model for the hepatitis C virus (HCV) in drug discovery research. nih.gov A series of imidazo[4,5-c]pyridines have been developed and identified as highly active and selective inhibitors of BVDV. nih.gov One notable derivative, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), has demonstrated potent inhibition of CSFV, a related pestivirus, with a 50% effective concentration (EC₅₀) in the low micromolar range. nih.gov The mechanism of action for these compounds is believed to involve the targeting of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.govnih.gov

Respiratory Syncytial Virus (RSV): RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly. The imidazopyridine scaffold has been a key focus in the development of RSV fusion inhibitors. nih.govresearchgate.net While much of the published research focuses on the imidazo[1,2-a]pyridine isomer, the general structural class has yielded compounds with potent anti-RSV activity. nih.govresearchgate.net For example, BMS-433771, an imidazopyridine derivative, is a known RSV inhibitor with an EC₅₀ of 24 nM. nih.gov Furthermore, some amidino-substituted imidazo[4,5-b]pyridines have shown selective, albeit moderate, activity against RSV. nih.gov

Table 3: Antiviral Activity of Selected Imidazo[4,5-c]pyridine and Related Derivatives

Compound/Derivative Class Virus Target/Mechanism Reported Activity (EC₅₀)
5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) Classical Swine Fever Virus (CSFV) RNA-dependent RNA polymerase (RdRp) 0.8-1.6 µM nih.gov
Imidazo[4,5-c]pyridines Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymerase (RdRp) Potent and selective inhibition nih.gov
BMS-433771 (Imidazopyridine derivative) Respiratory Syncytial Virus (RSV) Fusion inhibitor 24 nM nih.gov
Amidino-substituted imidazo[4,5-b]pyridines Respiratory Syncytial Virus (RSV) Not specified Moderate activity nih.gov

Note: The data presented is for related imidazo[4,5-c]pyridine and imidazopyridine derivatives, as specific antiviral data for this compound was not available.

Modulation of Immune System Components

A significant area of research for imidazo[4,5-c]pyridin-4-amines is their ability to modulate the innate immune system. These compounds are recognized as agonists of Toll-like receptor 7 (TLR7). researchgate.netnih.gov TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns and trigger immune responses.

Specifically, 1H-imidazo[4,5-c]pyridin-4-amines have been identified as TLR7 agonists, often with selectivity over the closely related TLR8. researchgate.netnih.gov The activation of TLR7, which is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. nih.gov This cytokine induction plays a crucial role in orchestrating both innate and adaptive immune responses.

The immunomodulatory properties of these compounds have positioned them as promising candidates for various therapeutic applications, including as vaccine adjuvants and for the treatment of viral infections and cancer. researchgate.net The structure-activity relationship studies of 1H-imidazo[4,5-c]pyridines have shown that substitutions at various positions on the heterocyclic core can significantly influence their potency and selectivity as TLR7 agonists. researchgate.netnih.gov For instance, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a pure TLR7-agonist with negligible activity on TLR8, and it was observed that N(6)-substituted analogues with electron-rich substituents showed increased potency. researchgate.netnih.gov

Table 4: Immunomodulatory Activity of Imidazo[4,5-c]pyridin-4-amine Derivatives

Compound Class Immune System Target Mechanism of Action Key Immune Response
1H-Imidazo[4,5-c]pyridin-4-amines Toll-like receptor 7 (TLR7) Agonist Induction of Type I Interferons (IFN-α/β) and pro-inflammatory cytokines researchgate.netnih.gov

Note: This information pertains to the general class of 1H-imidazo[4,5-c]pyridin-4-amines.

Computational Chemistry and Molecular Modeling Studies on 7 Methyl 1h Imidazo 4,5 C Pyridine Systems

Application of Density Functional Theory (DFT) for Molecular Structure and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum chemical method used to analyze the molecular and vibrational properties of molecules. Studies on the parent scaffold, 1H-imidazo[4,5-c]pyridine, using the B3LYP correlation functional and 6-311G(2d,2p) basis set have provided theoretical data that align well with experimental results from IR and Raman studies. nih.gov This theoretical approach allows for the detailed assignment of vibrational modes and a deeper understanding of the molecule's electronic structure. nih.gov

DFT calculations are also employed to explore the electronic properties of imidazo[4,5-b]pyridine derivatives, a closely related isomeric system. nih.govmdpi.com These studies compute frontier molecular orbitals (HOMO and LUMO) to determine the energy gap (Δε), which indicates a molecule's kinetic stability and chemical reactivity. nih.gov A high energy gap suggests greater stability. nih.gov Such analyses help in understanding intermolecular charge transfer and identifying reactive sites within the molecule by mapping the molecular electrostatic potential. nih.govmdpi.com The imidazole (B134444) nitrogen is often highlighted as a primary binding site in these computational analyses. mdpi.com

Table 1: Selected DFT-Calculated Parameters for Imidazopyridine Systems

Parameter Description Typical Findings Source
Bond Lengths & Angles Optimized geometric parameters of the molecule. Provides a theoretical 3D structure for comparison with experimental data. nih.gov
Vibrational Frequencies Calculated IR and Raman active modes. Aids in the assignment of experimental spectral bands. Unique modes for the imidazopyridine skeleton can be identified. nih.gov
HOMO-LUMO Energy Gap (Δε) The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. Indicates molecular stability and reactivity. A larger gap implies higher stability. nih.gov

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution of a molecule. | Identifies nucleophilic and electrophilic sites, predicting regions of intermolecular interaction. | nih.govmdpi.com |

X-ray Diffraction (XRD) Studies for Crystal and Molecular Conformations

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1H-imidazo[4,5-c]pyridine, XRD studies have shown that it crystallizes in the non-centrosymmetric orthorhombic space group Fdd2. nih.gov The analysis reveals that in the solid state, molecules are organized into chains through intermolecular N-H···N hydrogen bonds. nih.gov This hydrogen bonding is a key feature stabilizing the crystal structure. nih.gov The Natural Bond Orbital (NBO) approach can be used in conjunction with these studies to analyze the stability provided by charge delocalization and these specific intermolecular interactions. nih.gov Similarly, XRD has been used to confirm the molecular structure of various novel imidazo[4,5-c]pyridine-piperidine hybrids and other derivatives. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is widely used to understand the structural basis of ligand-target interactions and to screen for potential drug candidates.

Derivatives of the imidazo[4,5-c]pyridine scaffold have been subjected to molecular docking simulations against various biological targets. For instance, novel imidazo[4,5-c]pyridin-2-one derivatives were designed and evaluated as inhibitors of Src family kinases (SFKs), which are targets for glioblastoma treatment. nih.gov Molecular dynamics simulations were used to explore the binding patterns of the most active compounds within the ATP binding site of these kinases. nih.gov

In another study, 1H-imidazo[4,5-c]quinolin-4-amine derivatives were investigated as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.gov Docking studies were performed to model the interaction of these compounds within the orthosteric site of the receptor, providing insights into their mechanism of action. nih.gov Furthermore, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were evaluated as potential antitubercular agents, with docking studies suggesting interactions with the DprE1 enzyme. nih.gov

A critical output of molecular docking is the detailed prediction of the binding pocket and the specific intermolecular contacts that stabilize the ligand-receptor complex.

A3 Adenosine Receptor (A3AR): For an imidazo[4,5-c]pyridine derivative docked into a homology model of the hA3AR, the imidazo[4,5-c]pyridin-4-amine moiety was predicted to mimic the adenine (B156593) scaffold of natural agonists. Key interactions included a conserved π–π stacking interaction with a phenylalanine residue (F168EL2) and a bidentate hydrogen bond between the ligand's nitrogen atoms and an asparagine residue (N2506.55). nih.gov

Src Family Kinases (SFKs): Molecular dynamics simulations of an active imidazo[4,5-c]pyridin-2-one inhibitor revealed its possible binding patterns within the ATP binding site of SFKs, helping to rationalize its inhibitory activity. nih.gov

DprE1 (Antitubercular Target): Computational studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives showed promising interactions with key residues within the DprE1 binding pocket, suggesting a potential mechanism for their antitubercular effects. nih.gov

Lumazine (B192210) Synthase (Antimicrobial Target): Docking of imidazo[4,5-b]pyridine analogues against lumazine synthase was performed to explore their potential as antimicrobial agents, identifying the best-fit ligands within the receptor's active site. nih.gov

Table 2: Examples of Molecular Docking Studies on Imidazo[4,5-c]pyridine Systems

Compound Class Biological Target Key Predicted Interactions Source
1H-Imidazo[4,5-c]quinolin-4-amines A3 Adenosine Receptor (hA3AR) π–π stacking with F168, H-bonds with N250. nih.gov
Imidazo[4,5-c]pyridin-2-ones Src Family Kinases (SFKs) Binding within the ATP pocket. nih.gov
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines DprE1 (M. tuberculosis) Favorable interactions with active site residues. nih.gov

Homology Modeling and Receptor Mapping for Imidazo[4,5-c]pyridin-4-amines

When the experimental three-dimensional structure of a target receptor is unavailable, homology modeling can be used to construct a theoretical model based on the known structure of a related homologous protein. This model can then be used for docking studies and receptor mapping.

This approach was utilized in the study of 1H-imidazo[4,5-c]quinolin-4-amine derivatives targeting the A3 adenosine receptor (A3AR). nih.gov Due to the lack of an experimental hA3AR structure, a homology model was constructed based on the X-ray structure of an antagonist-bound hA1AR. nih.gov This model was then used in induced fit docking procedures to predict how the compounds bind to the orthosteric site, providing valuable structural hypotheses for the observed biological activity. nih.gov Similarly, a homology model of PfPI4K, built from the human PI4K structure, was used to explore the binding mode of imidazoquinoline core scaffolds. acs.org

In Silico Design and Virtual Screening for Novel Imidazo[4,5-c]pyridine Analogues

In silico design and virtual screening are powerful computational strategies for discovering new bioactive molecules. These methods involve the computational design of novel compounds or the screening of large virtual libraries of compounds against a biological target to identify potential hits.

The imidazo[4,5-c]pyridine scaffold has been utilized in such discovery efforts. For instance, new series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors for Src family kinases and DNA-dependent protein kinase (DNA-PK). nih.govnih.gov The design strategy for the SFK inhibitors involved bioisosteric replacement, where the pyrazole (B372694) ring of a known inhibitor was replaced by an imidazolone (B8795221) ring, and a pyrimidine (B1678525) was replaced by a pyridine (B92270) to form the novel imidazo[4,5-c]pyridin-2-one core. nih.gov

Virtual screening collaborations have also proven effective. An innovative pre-competitive virtual screening effort was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. researchgate.netscispace.com By probing several proprietary compound libraries in silico, researchers rapidly expanded the chemical space around the initial hit, leading to analogues with improved activity and selectivity. researchgate.netscispace.com This approach demonstrates the power of computational methods to accelerate the hit-to-lead optimization process in drug discovery. researchgate.netscispace.com

Future Research Directions and Preclinical Therapeutic Potential of Imidazo 4,5 C Pyridin 4 Amine Derivatives

Development of Next-Generation Imidazo[4,5-c]pyridine Analogues with Enhanced Selectivity

A primary objective in the development of kinase inhibitors is the enhancement of selectivity to minimize off-target effects. Future research will focus on the rational design of next-generation 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine analogues with superior selectivity for their intended biological targets. Structure-activity relationship (SAR) studies will be pivotal in guiding the modification of the core scaffold. For instance, modifications at various positions of the imidazo[4,5-c]pyridine ring system can significantly impact kinase binding and selectivity.

Lead optimization studies on related imidazo[4,5-b]pyridine-based inhibitors have demonstrated that strategic modifications can yield compounds with high potency and oral bioavailability. acs.orgnih.gov For example, the incorporation of a 1-benzylpiperazinyl motif at the 7-position of the imidazo[4,5-b]pyridine core led to a new class of Aurora kinase inhibitors. acs.orgnih.gov Similarly, the introduction of neutral or weakly basic heteroaryl substituents at the R2 position has been explored to improve properties. genesandcancer.com The replacement of a (4-methylpiperazin-1-yl)phenyl moiety with 1-methyl-1H-imidazol-5-yl and 1-methyl-1H-pyrazol-4-yl resulted in analogues with considerable potency. genesandcancer.com

Recent work on imidazo[4,5-c]pyridine-2-one derivatives has identified potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). dovepress.commdpi.com Structure-activity studies revealed that small lipophilic groups at the 2-position of the aniline (B41778) ring increased potency, whereas larger and more polar substituents were not well-tolerated. mdpi.com These findings underscore the importance of fine-tuning the physicochemical properties of substituents to achieve desired selectivity.

Future efforts will likely involve computational modeling and X-ray crystallography to elucidate the binding modes of these inhibitors within the ATP-binding pocket of their target kinases. This structural information will enable the design of analogues with optimized interactions, thereby enhancing selectivity against a panel of related kinases.

Table 1: SAR Insights for Imidazo[4,5-c]pyridine Analogues

Exploration of Novel Biological Targets and Therapeutic Areas for Imidazo[4,5-c]pyridine Scaffolds

The structural similarity of the imidazo[4,5-c]pyridine scaffold to purines suggests its potential to interact with a wide array of biological targets. While initial research may have focused on a specific target class, future investigations will broaden the scope to identify novel therapeutic applications.

Derivatives of the related imidazo[4,5-b]pyridine scaffold have shown potent inhibitory activity against Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are crucial targets in oncology, particularly for the treatment of acute myeloid leukemia (AML). genesandcancer.comtum.denih.gov More recently, imidazo[4,5-c]pyridine-2-ones have been identified as selective inhibitors of DNA-PK, positioning them as potential radiosensitizers in cancer therapy. dovepress.commdpi.com Another study identified imidazo[4,5-c]pyridin-2-one derivatives as novel inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma. nih.govnih.gov The imidazo[4,5-b]pyridine core has also been explored for the development of c-Met kinase inhibitors. frontiersin.org

Beyond oncology, the imidazo[4,5-c]pyridine nucleus has been investigated for a variety of other therapeutic areas. These include its potential as a GABAA receptor positive allosteric modulator, a proton pump inhibitor, and an aromatase inhibitor. drugtargetreview.com Furthermore, certain derivatives have demonstrated antiviral and antimicrobial activities. drugtargetreview.comnih.govmdpi.com For instance, some have been tested against the Bovine Viral Diarrhea Virus (BVDV). drugtargetreview.commdpi.com

Future screening efforts using high-throughput technologies against diverse panels of enzymes and receptors will be crucial in uncovering new biological targets and expanding the therapeutic utility of this compound derivatives.

Advancements in Green Chemistry Approaches for Sustainable Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. Future research on the synthesis of this compound and its derivatives will likely focus on developing more sustainable and efficient synthetic routes.

Recent advancements in synthetic methodologies for related heterocyclic compounds offer promising avenues. For example, photocatalytic C(sp²)−C(sp²) cross-coupling reactions have been employed for the synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines under mild conditions. nih.gov Another approach involves a tandem sequence of SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation in an environmentally benign H2O-IPA solvent system. nih.gov The use of reusable heterogeneous catalysts, such as Al³⁺-exchanged on K10 montmorillonite (B579905) clay, has also been reported for the efficient synthesis of imidazopyridine derivatives. drugtargetreview.com

Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, represent a greener alternative for the synthesis of imidazo[1,2-a]pyridines and related scaffolds. nih.govnih.gov These reactions offer advantages such as high atom economy, reduced reaction times, and the potential for diversification. The use of green solvents like eucalyptol (B1671775) in these MCRs further enhances their sustainability. nih.gov The application of microwave-assisted synthesis can also lead to more efficient reactions with reduced energy consumption. nih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully comprehend the therapeutic potential and potential liabilities of this compound derivatives, a deeper understanding of their mechanism of action is required. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this. dovepress.com

Chemical proteomics, for instance, can be employed to identify the on- and off-target profiles of kinase inhibitors directly in a cellular context. acs.org This technique can reveal unanticipated targets and provide a more comprehensive understanding of a compound's selectivity. acs.orgtum.de For covalent inhibitors, chemoproteomic methods can enrich and identify cellular targets, which is crucial for improving selectivity and efficacy. nih.govgenesandcancer.com

Systems biology approaches, which integrate diverse datasets, can help to reconstruct the signaling networks affected by a drug. nih.govdrugtargetreview.com This can elucidate not only the direct effects of inhibiting the primary target but also the downstream consequences and potential feedback loops. frontiersin.org Furthermore, multi-omics analyses are becoming instrumental in identifying biomarkers for drug resistance and predicting therapeutic efficacy. frontiersin.orgnih.govescholarship.orgnih.govfrontiersin.org By analyzing the molecular landscape of tumors before and after treatment, researchers can uncover the mechanisms by which cancer cells evade therapy. frontiersin.org

Strategic Optimization for Preclinical Lead Development

The translation of a promising compound from a hit to a preclinical candidate requires rigorous optimization of its pharmacological and pharmacokinetic properties. For derivatives of this compound, this will involve a multi-pronged strategy.

Medicinal chemistry efforts will focus on improving metabolic stability, aqueous solubility, and oral bioavailability, while minimizing any potential for toxicity. Lead optimization studies on related imidazo[4,5-b]pyridine kinase inhibitors have successfully identified preclinical candidates with favorable properties. For example, the optimization of an initial lead compound led to the discovery of an orally bioavailable dual FLT3/Aurora kinase inhibitor with in vivo efficacy in a human tumor xenograft model. genesandcancer.comtum.denih.gov This was achieved through systematic modifications to reduce hERG inhibition and improve human liver microsomal stability. nih.gov

Another example is the development of an imidazo[4,5-c]pyridine-2-one DNA-PK inhibitor which demonstrated high oral bioavailability and sensitized colorectal and head and neck squamous cell carcinoma xenografts to radiation. dovepress.commdpi.com These examples highlight the feasibility of optimizing the imidazo[4,5-c]pyridine scaffold for in vivo applications.

Future preclinical development will also necessitate comprehensive in vitro and in vivo toxicological studies to establish a safe therapeutic window. The ultimate goal is to identify a lead candidate with a well-defined efficacy and safety profile that warrants advancement into clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step pathways involving nitration, amination, and cyclization. For example, analogous imidazo[4,5-c]pyridines are synthesized by reacting chlorinated precursors with ammonia or amines under controlled temperatures (e.g., 175°C in 12% NH₃/MeOH) . Key steps include purification via column chromatography and confirmation of structure using ¹H/¹³C NMR and HRMS. Optimizing reaction time (e.g., 18 hours in THF at 60°C) and stoichiometric ratios improves yield .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) and NMR spectroscopy to assign chemical shifts. For example, ¹H NMR signals for aromatic protons in similar compounds appear at δ 7.05–8.66 ppm, while methyl groups resonate near δ 2.5–3.0 ppm. Purity is assessed via HPLC or TLC with ≥95% thresholds .

Q. What are the solubility characteristics of this compound, and which solvents are optimal for biological assays?

  • Methodology : Imidazo[4,5-c]pyridines often exhibit limited aqueous solubility. Pre-screen solvents like DMSO, ethanol, or THF for stock solutions. For in vitro studies, dilute in buffered saline with <1% DMSO to avoid cytotoxicity. Solubility can be enhanced via Boc-protection (e.g., 1-Boc-6-methyl derivative) .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position) impact the compound’s biological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 6-methyl vs. 7-methyl substitution). Test binding affinity to targets like Toll-like receptor 7 (TLR7) or corticotropin-releasing factor (CRF) receptors using radioligand assays. For example, triazolo[4,5-c]pyridin-4-amine derivatives show CRF1 receptor antagonism with IC₅₀ values <100 nM .

Q. How can contradictory data in biological assays (e.g., inconsistent IC₅₀ values) be resolved?

  • Methodology : Validate assay conditions (e.g., pH, temperature, cell line viability) and confirm compound stability under test conditions. Use orthogonal techniques like SPR (surface plasmon resonance) to measure binding kinetics. For instance, discrepancies in receptor affinity may arise from variations in membrane protein preparation or ligand degradation .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodology : Introduce metabolically stable groups (e.g., tert-butyl or benzyl substituents) to block cytochrome P450 oxidation. Assess stability in liver microsomes and plasma. For example, N-benzyl derivatives of imidazo[4,5-c]pyridines exhibit prolonged half-lives in rodent models .

Q. How do electronic effects of substituents influence reactivity in further functionalization?

  • Methodology : Perform computational modeling (DFT) to predict electron density at reactive sites (e.g., C-4 amine). Experimentally, nitro or halogen substituents direct electrophilic substitution. For instance, 4-chloro analogs undergo Suzuki coupling with aryl boronic acids at 80°C in Pd(PPh₃)₄ catalysis .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across literature reports?

  • Methodology : Variability often stems from differences in purification techniques (e.g., column chromatography vs. recrystallization) or starting material quality. Reproduce protocols with strict anhydrous conditions and inert atmospheres. For example, trace moisture during amination reduces yields by >20% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.